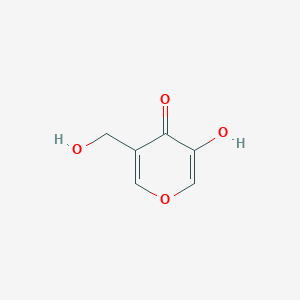
Hydroxysepiapterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxysepiapterin is a member of the pteridine class of organic compounds. This compound is involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor in the metabolism of amino acids like phenylalanine, tyrosine, and tryptophan .
Preparation Methods
Hydroxysepiapterin can be synthesized analogously to sepiapterin. One method involves the preparation from tetrahydroneopterin dihydrochloride. The process includes dissolving tetrahydroneopterin dihydrochloride in sodium acetate, followed by incubation in the dark, evaporation, and chromatographic purification
Chemical Reactions Analysis
Hydroxysepiapterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different pterin derivatives.
Reduction: It can be reduced in the presence of NADPH to form tetrahydrobiopterin.
Substitution: It can participate in substitution reactions where functional groups are replaced under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like NADPH, and various catalysts to facilitate substitution reactions. Major products formed include tetrahydrobiopterin and other pterin derivatives .
Scientific Research Applications
Hydroxysepiapterin has several applications in scientific research:
Chemistry: It is used to study the biosynthesis and metabolism of pteridines.
Biology: It plays a role in understanding the metabolic pathways involving tetrahydrobiopterin.
Mechanism of Action
Hydroxysepiapterin exerts its effects primarily through its conversion to tetrahydrobiopterin. This conversion involves the reduction of this compound by sepiapterin reductase in the presence of NADPH. Tetrahydrobiopterin then acts as a cofactor for enzymes involved in the hydroxylation of amino acids, playing a crucial role in neurotransmitter synthesis and other metabolic processes .
Comparison with Similar Compounds
Hydroxysepiapterin is similar to other pteridine derivatives such as:
Sepiapterin: Also involved in the biosynthesis of tetrahydrobiopterin but differs in its hydroxylation pattern.
Dihydrobiopterin: Another intermediate in the tetrahydrobiopterin biosynthesis pathway.
This compound is unique due to its specific role in the salvage pathway of tetrahydrobiopterin synthesis, making it a critical compound in maintaining adequate levels of this essential cofactor .
Properties
CAS No. |
75762-47-9 |
|---|---|
Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-amino-6-[(2S)-2,3-dihydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,15-16H,1-2H2,(H4,10,11,13,14,18)/t4-/m0/s1 |
InChI Key |
QHNIUIKIRXYAAW-BYPYZUCNSA-N |
Isomeric SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)[C@H](CO)O |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)C(CO)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
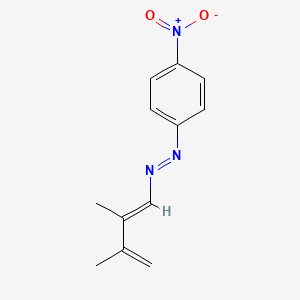

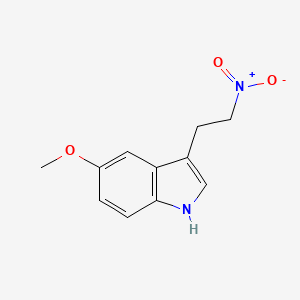
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)


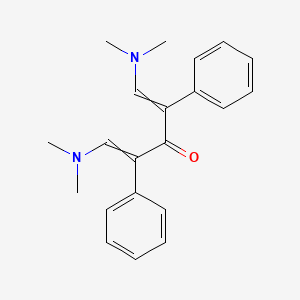
![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
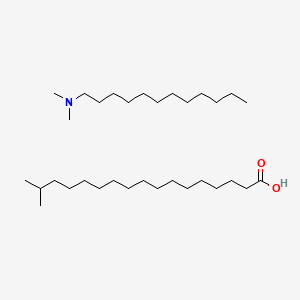
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)
